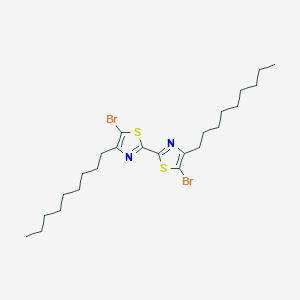

5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(5-bromo-4-nonyl-1,3-thiazol-2-yl)-4-nonyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38Br2N2S2/c1-3-5-7-9-11-13-15-17-19-21(25)29-23(27-19)24-28-20(22(26)30-24)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYFBJQBTRFBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=C(SC(=N1)C2=NC(=C(S2)Br)CCCCCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38Br2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598826 | |

| Record name | 5,5'-Dibromo-4,4'-dinonyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172100-44-6 | |

| Record name | 5,5'-Dibromo-4,4'-dinonyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole

CAS Number: 172100-44-6

This technical guide provides a comprehensive overview of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole, a key building block in the field of organic electronics. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and applications.

Physicochemical Properties

This compound is a halogenated heterocyclic compound. The presence of the long nonyl chains enhances its solubility in organic solvents, a crucial property for solution-processable fabrication of electronic devices. The bromine atoms provide reactive sites for further chemical modifications, particularly for cross-coupling reactions to build larger conjugated systems.

| Property | Value | Reference |

| CAS Number | 172100-44-6 | [1][2][3] |

| Molecular Formula | C24H38Br2N2S2 | [3] |

| Molecular Weight | 578.51 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | |

| Purity | >97.0% (GC) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its precursor, 4,4'-dinonyl-2,2'-bithiazole. A general and widely used method for the bromination of electron-rich aromatic compounds is the use of N-bromosuccinimide (NBS).

Materials:

-

4,4'-dinonyl-2,2'-bithiazole

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Chloroform, or Acetonitrile)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,4'-dinonyl-2,2'-bithiazole in a suitable anhydrous solvent under an inert atmosphere.

-

Slowly add N-bromosuccinimide (2.2 equivalents) to the solution in portions at room temperature. The reaction is often performed in the dark to prevent radical side reactions.

-

After the addition is complete, stir the reaction mixture at room temperature or gently heat to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford pure this compound.

Direct Arylation Polycondensation

This compound is a key monomer in direct arylation polycondensation reactions to synthesize conjugated polymers for organic electronic applications.

Materials:

-

This compound

-

A comonomer with active C-H bonds (e.g., a thiophene or fluorene derivative)

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., a phosphine ligand, though phosphine-free systems exist)

-

Base (e.g., K2CO3 or pivalic acid)

-

High-boiling point aprotic solvent (e.g., Dimethylacetamide (DMAc) or Toluene)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk tube, add this compound, the comonomer, the palladium catalyst, the ligand (if applicable), and the base.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir for the specified reaction time (ranging from a few hours to 24 hours).

-

Monitor the polymerization by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

-

After the desired molecular weight is achieved, cool the reaction to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Collect the polymer by filtration and further purify by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.

-

Dry the final polymer under vacuum.

Mandatory Visualizations

References

An In-depth Technical Guide to 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole is a halogenated heterocyclic organic compound that has garnered significant interest in the field of materials science. Its rigid bithiazole core, functionalized with bromine atoms and solubilizing nonyl chains, makes it a valuable building block for the synthesis of advanced organic electronic materials. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with insights into its synthesis and potential applications.

Core Chemical Properties

This compound is characterized by the following fundamental properties:

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₈Br₂N₂S₂ | [1][2] |

| Molecular Weight | 578.51 g/mol | [1][2] |

| CAS Number | 172100-44-6 | [1][2] |

| Appearance | White to light yellow powder or crystals | [3] |

| Purity | Typically >97.0% (by GC) | [3] |

Physicochemical Data

While specific experimental data for some physical properties of this compound are not widely published in readily available literature, some information can be inferred from supplier data and comparison with similar compounds.

| Property | Value/Information |

| Melting Point | Not explicitly reported in available literature. |

| Boiling Point | Not explicitly reported in available literature. |

| Solubility | Expected to be soluble in common organic solvents like toluene, chloroform, and tetrahydrofuran due to the presence of the two nonyl chains.[4] |

| Density | No experimental value has been found in the searched literature. |

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in the available search results. However, based on the synthesis of related bithiazole compounds, a plausible synthetic route can be proposed. The synthesis of a related compound, 4,4'-dinonyl-2,2'-bithiazole, has been a subject of research, suggesting that the target compound can be synthesized and subsequently brominated.[5][6]

The reactivity of this compound is dominated by the two bromine atoms, which are susceptible to various cross-coupling reactions. This makes the compound an excellent monomer for polymerization.

Experimental Workflow: Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Reactivity in Cross-Coupling Reactions

The bromine atoms on the bithiazole core are ideal leaving groups for palladium-catalyzed cross-coupling reactions such as Stille and Suzuki couplings. These reactions are fundamental in the synthesis of conjugated polymers for organic electronics.

Logical Relationship: Utility in Polymer Synthesis

Caption: Role as a monomer in preparing conjugated polymers for electronic devices.

Spectral Properties

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR: The spectrum is expected to show signals corresponding to the aliphatic protons of the two nonyl chains. These would appear as a triplet for the terminal methyl groups and multiplets for the methylene groups.

-

¹³C-NMR: The spectrum would display signals for the carbon atoms of the bithiazole core and the nonyl chains. The carbon atoms attached to the bromine atoms would be significantly deshielded.

-

-

UV-Visible (UV-Vis) Spectroscopy : Bithiazole derivatives typically exhibit absorption maxima in the UV region. The exact position of the absorption bands would depend on the solvent and the electronic conjugation of the molecule. For a related bithiazole derivative, 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, the UV-vis spectrum in DCM showed a lowest energy absorption band at λmax of 405 nm.[7]

Electrochemical Properties

The electrochemical properties of this compound are crucial for its application in organic electronics. These properties are typically investigated using techniques like cyclic voltammetry to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

While specific HOMO/LUMO values for this compound are not reported, the bithiazole unit is known to be electron-deficient, which generally leads to lower LUMO energy levels. For a similar compound, 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, the electrochemical HOMO and LUMO values were determined to be -5.84 eV and -3.68 eV, respectively.[7] The introduction of electron-withdrawing bromine atoms is expected to further lower these energy levels.

Applications

The primary application of this compound is as a monomer for the synthesis of π-conjugated polymers. These polymers are being actively researched for their use in:

-

Organic Field-Effect Transistors (OFETs) : The rigid and planar structure of the bithiazole unit can promote intermolecular π-π stacking, which is beneficial for charge transport.

-

Organic Photovoltaics (OPVs) : As a component of donor-acceptor copolymers, the electron-deficient nature of the bithiazole moiety can be utilized to tune the bandgap and energy levels of the resulting polymer for efficient solar energy conversion.

There is currently no information available in the searched literature to suggest applications of this specific compound in drug development. However, the broader class of thiazole-containing molecules is of significant interest in medicinal chemistry.[8]

Conclusion

This compound is a key building block in the development of next-generation organic electronic materials. Its well-defined structure and reactivity make it a versatile monomer for creating a wide range of conjugated polymers with tunable electronic properties. While a complete set of experimental data for all its physical properties is not yet available in the public domain, the existing information and comparison with related compounds provide a strong foundation for its use in advanced materials research. Further characterization of its properties will undoubtedly accelerate its application in innovative electronic and optoelectronic devices.

References

- 1. nexconn.com [nexconn.com]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | 172100-44-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 4,4′-dinonyl-2,2′-bithiazole-based copolymers via Pd-catalyzed direct C–H arylation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. iris.unibs.it [iris.unibs.it]

In-Depth Technical Guide: Molecular Weight of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole

This document provides a detailed breakdown of the molecular weight for 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole, a chemical compound of interest to researchers and professionals in drug development and materials science.

Molecular Composition and Weight

The molecular weight of this compound is 578.51 g/mol .[1][2][3] This value is derived from its chemical formula, C24H38Br2N2S2.[1][2][4] The constituent elements and their contributions to the overall molecular weight are detailed in the table below.

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) |

| Carbon | C | 12.01 | 24 | 288.24 |

| Hydrogen | H | 1.008 | 38 | 38.304 |

| Bromine | Br | 79.90 | 2 | 159.80 |

| Nitrogen | N | 14.01 | 2 | 28.02 |

| Sulfur | S | 32.07 | 2 | 64.14 |

| Total | 578.504 |

Note: The slight difference between the calculated total mass and the cited molecular weight can be attributed to rounding of atomic masses.

Experimental Protocol for Molecular Weight Determination

While the molecular weight is fundamentally calculated from the chemical formula, its experimental verification is crucial. The primary method for determining the molecular weight of a compound like this compound is Mass Spectrometry (MS) .

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile organic solvent (e.g., dichloromethane or chloroform).

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The ionized molecules are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The peak corresponding to the molecular ion ([M]+ or [M+H]+) is identified. The high-resolution instrument provides a highly accurate m/z value, which can be used to confirm the elemental composition and thus the precise molecular weight.

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the relationship between the elemental components and the final molecular weight of the compound.

Molecular Weight Calculation Flow

References

An In-depth Technical Guide to the Synthesis of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole, a key building block in the development of organic electronic materials. This document details the core synthetic methodology, including experimental protocols and characterization data, to facilitate its preparation in a laboratory setting.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the formation of the 4,4'-dinonyl-2,2'-bithiazole core via a Hantzsch-type thiazole synthesis. This is followed by a selective bromination at the 5 and 5' positions of the bithiazole ring system.

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4,4'-dinonyl-2,2'-bithiazole

This procedure is adapted from the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide source.

Materials:

-

2-Bromo-1-undecanone

-

Dithiooxamide

-

Ethanol

Procedure:

-

A mixture of 2-bromo-1-undecanone (2 equivalents) and dithiooxamide (1 equivalent) is suspended in ethanol.

-

The reaction mixture is heated to reflux and maintained at this temperature for 12 hours.

-

After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with cold ethanol to remove any unreacted starting materials.

-

The solid is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 4,4'-dinonyl-2,2'-bithiazole.

Step 2: Synthesis of this compound

The bromination of the 4,4'-dinonyl-2,2'-bithiazole precursor is achieved using N-bromosuccinimide (NBS) as the brominating agent in a mixture of chloroform and acetic acid.

Materials:

-

4,4'-dinonyl-2,2'-bithiazole

-

N-Bromosuccinimide (NBS)

-

Chloroform

-

Acetic Acid

Procedure:

-

To a solution of 4,4'-dinonyl-2,2'-bithiazole (1 equivalent) in a mixture of chloroform and acetic acid, N-bromosuccinimide (2.2 equivalents) is added portion-wise at room temperature.

-

The reaction mixture is then heated to 50°C and stirred for 2 hours.

-

After the reaction is complete, the mixture is cooled to room temperature and poured into water.

-

The organic layer is separated, and the aqueous layer is extracted with chloroform.

-

The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |

| 2-Bromo-1-undecanone | C₁₁H₂₁BrO | 249.19 | Liquid/Low-melting solid | N/A | N/A |

| Dithiooxamide | C₂H₄N₂S₂ | 120.20 | Yellow powder | N/A | >300 (decomposes) |

| 4,4'-dinonyl-2,2'-bithiazole | C₂₄H₄₀N₂S₂ | 420.72 | Solid | ~70-80 | Not reported |

| This compound | C₂₄H₃₈Br₂N₂S₂ | 578.51 | Solid | ~85-95 | Not reported |

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Logical Workflow Diagram

The overall experimental workflow for the synthesis is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic and Synthetic Profile of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole is a halogenated heterocyclic organic compound. Its structure, featuring a bithiazole core with bromine atoms at the 5 and 5' positions and nonyl chains at the 4 and 4' positions, makes it a valuable building block in the synthesis of conjugated polymers and other advanced materials. These materials are of significant interest in the fields of organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), due to their potential electronic and optical properties. This technical guide provides a summary of the available spectroscopic data, a detailed, plausible experimental protocol for its synthesis, and a logical workflow for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₈Br₂N₂S₂ | [1] |

| Molecular Weight | 578.51 g/mol | [1] |

| CAS Number | 172100-44-6 | [1] |

| Appearance | White to light yellow powder or crystals | |

| Purity | >97.0% (GC) |

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound is not extensively available in the public domain. The following tables present expected ranges and characteristics for its key spectroscopic signatures based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Remarks |

| ¹H NMR | 2.5 - 3.0 | Methylene protons alpha to the thiazole ring. |

| 1.2 - 1.8 | Methylene protons of the nonyl chains. | |

| 0.8 - 1.0 | Terminal methyl protons of the nonyl chains. | |

| ¹³C NMR | 150 - 165 | Thiazole ring carbons (C2, C2'). |

| 140 - 150 | Thiazole ring carbons (C4, C4'). | |

| 115 - 125 | Brominated thiazole ring carbons (C5, C5'). | |

| 20 - 35 | Nonyl chain carbons. | |

| 14 | Terminal methyl carbon of the nonyl chains. |

Mass Spectrometry (MS)

| Technique | Expected m/z Value | Remarks |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ ≈ 579.0921 | Calculated for C₂₄H₃₉Br₂N₂S₂⁺. The isotopic pattern will be characteristic of a dibrominated compound. |

Optical Spectroscopy

| Technique | Expected Wavelength Range | Remarks |

| UV-Vis Absorption | 250 - 350 nm | π-π* transitions of the bithiazole core. The exact λmax will depend on the solvent. |

| Fluorescence Emission | Not readily available | Many bithiazole derivatives are known to be fluorescent. The emission wavelength would be longer than the absorption wavelength. |

Experimental Protocols

A detailed, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of similar bithiazole derivatives.

Synthesis of this compound

Materials:

-

4,4'-Dinonyl-2,2'-bithiazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF) or Chloroform (CHCl₃)

-

Stirring apparatus

-

Reaction flask

-

Standard glassware for workup and purification

Procedure:

-

Dissolution: In a clean, dry reaction flask, dissolve 4,4'-dinonyl-2,2'-bithiazole (1 equivalent) in a suitable solvent such as DMF or chloroform.

-

Bromination: While stirring the solution at room temperature, slowly add N-Bromosuccinimide (NBS) (2.2 equivalents) in portions. The reaction is typically carried out in the dark to prevent radical side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.

-

Extraction: Extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.

Experimental and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

Applications and Future Directions

This compound serves as a key monomer in the synthesis of various conjugated polymers through cross-coupling reactions such as Stille, Suzuki, and direct arylation polycondensation. The bromine atoms provide reactive sites for polymerization, while the long nonyl chains enhance the solubility of the resulting polymers in organic solvents, which is crucial for solution-based processing of electronic devices.

Future research may focus on the synthesis of novel copolymers incorporating this bithiazole unit to fine-tune the electronic and optical properties for specific applications in organic electronics. Further detailed characterization of its photophysical properties is also warranted to fully explore its potential.

References

Technical Guide: Spectroscopic and Synthetic Overview of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole, a key building block in the development of novel organic electronic materials and potentially in medicinal chemistry. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a combination of fundamental properties, a well-established synthetic protocol for analogous compounds, and predicted spectroscopic data based on its chemical structure.

Core Compound Properties

This compound is a halogenated heterocyclic compound featuring a bithiazole core functionalized with two nonyl chains. The bromine atoms at the 5 and 5' positions are strategically placed for subsequent cross-coupling reactions, making it a valuable monomer for the synthesis of conjugated polymers. The long alkyl chains enhance solubility in organic solvents, which is crucial for solution-based processing of derived materials.

| Property | Value |

| Molecular Formula | C₂₄H₃₈Br₂N₂S₂ |

| Molecular Weight | 578.51 g/mol |

| CAS Number | 172100-44-6 |

| Appearance | White to light yellow crystalline powder |

| Purity (Typical) | >97.0% (GC) |

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the chemical structure and spectroscopic data of similar alkyl-substituted bithiazoles.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.75 | t | 4H | α-CH₂ of nonyl |

| ~ 1.65 | p | 4H | β-CH₂ of nonyl |

| ~ 1.25-1.40 | m | 24H | (CH₂)₆ of nonyl |

| ~ 0.88 | t | 6H | CH₃ of nonyl |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 159 | C2, C2' |

| ~ 148 | C4, C4' |

| ~ 118 | C5, C5' |

| ~ 32 | α-CH₂ of nonyl |

| ~ 30-29 | (CH₂)₆ of nonyl |

| ~ 23 | CH₂ next to CH₃ |

| ~ 14 | CH₃ of nonyl |

Mass Spectrometry (MS) Data (Predicted)

| Technique | [M]+ (m/z) | Key Fragmentation Peaks (Predicted) |

| ESI-MS | 577.08, 579.08, 581.08 (Isotopic pattern for 2 Br) | Loss of nonyl chains, loss of bromine, cleavage of the bithiazole ring. |

Experimental Protocols

Synthesis of 4,4'-dinonyl-2,2'-bithiazole (Precursor)

A common route to the 4,4'-dialkyl-2,2'-bithiazole core involves the reaction of a corresponding α-bromoketone with a sulfur source.

Materials:

-

1-Bromoundecan-2-one

-

Dithiooxamide (rubeanic acid)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 1-bromoundecan-2-one (2.2 equivalents) in ethanol.

-

Add dithiooxamide (1.0 equivalent) to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 4,4'-dinonyl-2,2'-bithiazole.

Bromination of 4,4'-dinonyl-2,2'-bithiazole

The synthesized precursor is then brominated at the 5 and 5' positions, which are activated for electrophilic substitution.

Materials:

-

4,4'-dinonyl-2,2'-bithiazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF) or Chloroform

Procedure:

-

Dissolve 4,4'-dinonyl-2,2'-bithiazole (1.0 equivalent) in DMF or chloroform in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (2.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford pure this compound.

Visualized Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding of this compound for researchers. While direct experimental data is scarce, the provided information on its properties, a reliable synthetic route, and predicted spectroscopic data serves as a valuable resource for its application in the synthesis of advanced materials.

Unveiling the Structural Void: A Technical Guide to 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the crystal structure of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole. Despite its relevance as a building block in materials science, a comprehensive search of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals a notable absence of an experimentally determined single-crystal X-ray structure for this compound.

This document serves to summarize the available physicochemical data and proposes a plausible experimental pathway for its synthesis and crystallization, providing a foundational framework for researchers seeking to elucidate its three-dimensional structure and explore its properties further.

Available Physicochemical Data

While a definitive crystal structure is not publicly available, key physicochemical properties of this compound have been reported. These are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C₂₄H₃₈Br₂N₂S₂ |

| Molecular Weight | 578.51 g/mol |

| CAS Number | 172100-44-6 |

| Appearance | White to Light yellow powder or crystals |

| Purity | >97.0% (as reported by commercial suppliers) |

| IUPAC Name | 5-bromo-2-(5-bromo-4-nonyl-1,3-thiazol-2-yl)-4-nonyl-1,3-thiazole |

Proposed Experimental Protocols

In the absence of published specific methodologies for the synthesis and crystallization of this compound, the following protocols are proposed based on established synthetic routes for analogous 2,2'-bithiazole derivatives and standard crystallization techniques for small organic molecules.

Proposed Synthesis of this compound

The proposed synthesis is a two-step process, commencing with the synthesis of the 4,4'-dinonyl-2,2'-bithiazole precursor, followed by a selective bromination at the 5 and 5' positions.

Step 1: Synthesis of 4,4'-Dinonyl-2,2'-bithiazole

This step involves the reaction of 2-bromo-1-undecanone with dithiooxamide.

-

Materials: 2-bromo-1-undecanone, dithiooxamide, ethanol.

-

Procedure:

-

Dissolve dithiooxamide in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a stoichiometric amount of 2-bromo-1-undecanone to the solution.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 4,4'-dinonyl-2,2'-bithiazole.

-

The product can be further purified by recrystallization or column chromatography.

-

Step 2: Bromination of 4,4'-Dinonyl-2,2'-bithiazole

This step introduces bromine atoms at the electron-rich 5 and 5' positions of the bithiazole core.

-

Materials: 4,4'-dinonyl-2,2'-bithiazole, N-Bromosuccinimide (NBS), chloroform or acetic acid.

-

Procedure:

-

Dissolve the 4,4'-dinonyl-2,2'-bithiazole synthesized in Step 1 in a suitable solvent such as chloroform or acetic acid in a flask protected from light.

-

Slowly add a slight excess of N-Bromosuccinimide (NBS) to the solution at room temperature.

-

Stir the reaction mixture for several hours at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by column chromatography or recrystallization.

-

Proposed Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction, a systematic approach to crystallization is recommended.

-

Method: Slow evaporation.

-

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., hexane, ethyl acetate, or a mixture thereof) at a slightly elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

-

Visualized Experimental Workflow

The following diagrams illustrate the proposed logical flow for the synthesis and crystallization of this compound.

An In-depth Technical Guide on the Solubility of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole is a complex organic molecule with significant potential in the fields of organic electronics and materials science. Its utility in these areas is fundamentally linked to its solubility in common organic solvents, which dictates its processability for applications such as organic light-emitting diodes (OLEDs) and organic solar cells. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including predicted solubility trends, detailed experimental protocols for solubility determination, and a workflow for its application in organic electronic device fabrication.

Chemical Properties and Predicted Solubility

This compound is characterized by a bithiazole core, which is a heterocyclic aromatic system, substituted with two bromine atoms and two long nonyl alkyl chains. The presence of the long alkyl chains is a deliberate design choice in many organic semiconductors to enhance their solubility in organic solvents.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | High | The long nonyl chains will have strong van der Waals interactions with the non-polar solvent. |

| Toluene | Non-polar (aromatic) | High | The aromatic nature of toluene can interact favorably with the bithiazole core, in addition to the alkyl chain interactions. |

| Chloroform | Moderately Polar | High to Moderate | Often a good solvent for organic semiconductors, balancing polarity to dissolve the core and non-polarity for the alkyl chains. |

| Tetrahydrofuran (THF) | Polar aprotic | Moderate | May provide sufficient polarity to interact with the heteroatoms in the bithiazole core, while still accommodating the alkyl chains. |

| Acetone | Polar aprotic | Low to Moderate | The higher polarity of acetone may lead to reduced solubility compared to less polar solvents. |

| Ethanol | Polar protic | Low | The hydrogen bonding network of ethanol is not favorable for solvating the large, non-polar molecule. |

| Water | Highly Polar | Insoluble | The hydrophobic nature of the molecule will prevent it from dissolving in water. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and development. The following are standard experimental protocols that can be employed to quantify the solubility of this compound.

Gravimetric Method (Shake-Flask)

This is a conventional and straightforward method for determining thermodynamic solubility.

Materials:

-

This compound powder

-

Selected solvents (e.g., hexane, toluene, chloroform)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.2 µm PTFE) to remove any undissolved particles.

-

Transfer the filtered solution to a pre-weighed vial.

-

Evaporate the solvent completely in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

Calculate the solubility in g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the solvent used.

UV-Vis Spectroscopy Method

This method is suitable for compounds that have a distinct chromophore and is often faster than the gravimetric method.

Materials:

-

This compound

-

Selected UV-transparent solvents

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Determine Solubility:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Filter the saturated solution.

-

Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration is the solubility.

-

Workflow for Application in Organic Electronics

The solubility of this compound is a critical parameter for its use in the fabrication of organic electronic devices. The following diagram illustrates a typical workflow from material synthesis to device characterization.

Caption: Workflow for the development of organic electronic devices using this compound.

Signaling Pathways and Logical Relationships

In the context of material science and device physics, "signaling pathways" are not directly applicable in the biological sense. However, we can represent the logical relationship of how molecular structure influences material properties and, ultimately, device performance.

Caption: Structure-Property-Performance relationship for this compound in organic electronics.

Conclusion

While quantitative solubility data for this compound remains to be published, its structural features strongly suggest good solubility in common non-polar and moderately polar organic solvents. This technical guide has provided a framework for researchers to predict and experimentally determine its solubility using standard laboratory protocols. The provided workflows illustrate the critical role of solubility in the successful application of this material in organic electronics. Future work should focus on generating and publishing precise solubility data in a range of solvents and at various temperatures to create a more complete material profile for the scientific community.

Electronic properties of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole

An In-depth Technical Guide on the Electronic Properties of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the electronic properties of this compound, a key building block in the field of organic electronics. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this document focuses on the methodologies for its characterization. It includes detailed experimental protocols for crucial techniques such as UV-Vis and fluorescence spectroscopy, and cyclic voltammetry. Furthermore, it outlines the application of theoretical calculations for predicting its electronic characteristics. To provide a practical context, illustrative data from a closely related bithiazole derivative is presented. This guide is intended to equip researchers with the necessary tools and knowledge to synthesize and thoroughly characterize the electronic and optical properties of this and similar organic semiconductor materials.

Introduction

This compound is a halogenated heterocyclic organic compound. The bithiazole core is an electron-deficient unit, which, when incorporated into larger conjugated systems, can influence the material's electronic properties. The bromine atoms at the 5 and 5' positions serve as reactive sites for further chemical modifications, such as Stille or Suzuki cross-coupling reactions, allowing for the synthesis of a wide range of conjugated polymers and small molecules. The long nonyl side chains at the 4 and 4' positions are primarily included to enhance the solubility of the molecule in common organic solvents, which is a critical factor for solution-based processing of organic electronic devices. Given its molecular structure, this compound is a promising building block for the development of materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Molecular Structure

The molecular structure of this compound is depicted below.

Experimental Data (Illustrative)

| Parameter | Value | Method | Reference |

| Optical Properties | |||

| Absorption Maximum (λmax) | 405 nm | UV-Vis Spectroscopy | [1] |

| Molar Absorptivity (log ε) | 3.30 | UV-Vis Spectroscopy | [1] |

| Optical Band Gap (Egopt) | 2.63 eV | UV-Vis Spectroscopy (from absorption onset) | [1] |

| Electrochemical Properties | |||

| HOMO Energy Level | -5.84 eV | Cyclic Voltammetry | [1] |

| LUMO Energy Level | -3.68 eV | Cyclic Voltammetry | [1] |

| Electrochemical Band Gap (Egechem) | 2.16 eV | Cyclic Voltammetry | [1] |

Experimental Protocols

The following are detailed protocols for the key experiments required to characterize the electronic properties of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and identify the absorption maximum (λmax), which is related to the π-π* electronic transitions within the conjugated system. The optical band gap can be estimated from the onset of the absorption spectrum.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent in which it is readily soluble (e.g., chloroform, dichloromethane, or tetrahydrofuran) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a series of dilutions to a final concentration range of 10-6 to 10-5 M. The optimal concentration should result in a maximum absorbance between 0.5 and 1.5.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a pair of matched quartz cuvettes with a 1 cm path length.

-

-

Measurement:

-

Fill one cuvette with the pure solvent to be used as a reference.

-

Fill the second cuvette with the sample solution.

-

Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

-

Place the sample cuvette in the sample beam and record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

-

Estimate the optical band gap (Egopt) from the onset of the absorption spectrum (λonset) using the equation: Egopt (eV) = 1240 / λonset (nm).

-

Fluorescence Spectroscopy

Objective: To measure the emission spectrum and determine the fluorescence quantum yield, which provides information about the material's emissive properties.

Methodology:

-

Solution Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (as for UV-Vis), with an absorbance of approximately 0.1 at the excitation wavelength to minimize reabsorption effects.

-

-

Instrumentation:

-

Use a spectrofluorometer.

-

-

Measurement:

-

Excite the sample at its absorption maximum (λmax) determined from the UV-Vis spectrum.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

The fluorescence quantum yield (ΦF) can be determined relative to a standard of known quantum yield using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of the molecule, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.

Methodology:

-

Electrochemical Cell Setup:

-

Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

-

Solution Preparation:

-

Dissolve the sample (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

-

Measurement:

-

Perform a cyclic voltammetry scan over a potential range that covers the expected oxidation and reduction events.

-

Record the current response as a function of the applied potential.

-

Use ferrocene as an internal standard for calibration. After the initial measurement, add a small amount of ferrocene to the solution and record the voltammogram again to determine the ferrocene/ferrocenium (Fc/Fc+) redox couple potential.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced to the Fc/Fc+ couple, which is assumed to have an absolute energy level of -4.8 eV or -5.1 eV depending on the convention used, here we use -5.1 eV):

-

EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 5.1]

-

ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 5.1]

-

-

The electrochemical band gap is then calculated as Egechem = ELUMO - EHOMO.

-

Theoretical Calculations

Objective: To predict the electronic properties of the molecule using computational methods, which can complement and guide experimental work.

Methodology:

-

Software:

-

Use quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

-

-

Method:

-

Perform geometry optimization of the molecule using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).

-

After optimization, perform a single-point energy calculation to determine the energies of the frontier molecular orbitals (HOMO and LUMO).

-

Simulate the UV-Vis absorption spectrum using Time-Dependent DFT (TD-DFT) to predict the excitation energies and oscillator strengths of the electronic transitions.

-

-

Data Analysis:

-

The calculated HOMO and LUMO energies provide a theoretical estimate of the ionization potential and electron affinity.

-

The HOMO-LUMO energy gap is a theoretical prediction of the electronic band gap.

-

The simulated absorption spectrum can be compared with the experimental UV-Vis spectrum to validate the computational method.

-

Visualizations

The following diagrams illustrate the experimental workflow for characterizing the electronic properties of an organic semiconductor.

Conclusion

This compound is a valuable building block for the synthesis of novel organic semiconducting materials. While direct experimental data on its electronic properties are limited, this guide provides the necessary framework and detailed protocols for researchers to thoroughly characterize this molecule. By combining optical spectroscopy, electrochemistry, and theoretical calculations, a comprehensive understanding of its electronic structure and potential for application in organic electronic devices can be achieved. The provided illustrative data from a related compound serves as a useful benchmark for such investigations.

References

An In-depth Technical Guide to 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole: A Key Building Block for Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole, a specialized heterocyclic organic compound. The information is tailored for researchers and professionals in materials science, particularly in the field of organic electronics. While the bithiazole core is of interest in medicinal chemistry, the title compound's primary application lies in the synthesis of conjugated polymers for electronic devices. This document details its chemical and physical properties, provides a detailed synthesis methodology, outlines its polymerization, and discusses the characteristics of the resulting polymers.

Core Compound: Chemical and Physical Properties

This compound is a halogenated derivative of 4,4'-dinonyl-2,2'-bithiazole. The introduction of bromine atoms at the 5 and 5' positions is a crucial functionalization step, enabling its use as a monomer in various cross-coupling polymerization reactions. The long nonyl side chains are incorporated to enhance the solubility of both the monomer and the resulting polymers in common organic solvents, which is essential for solution-based processing of electronic devices.

| Property | Value | Reference |

| CAS Number | 172100-44-6 | [1][2] |

| Molecular Formula | C24H38Br2N2S2 | [1][2] |

| Molecular Weight | 578.51 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Purity | >97.0% (GC) | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its precursor, 4,4'-dinonyl-2,2'-bithiazole.

Experimental Protocol: Bromination of 4,4'-dinonyl-2,2'-bithiazole

Materials:

-

4,4'-dinonyl-2,2'-bithiazole

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl3) or similar chlorinated solvent

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve 4,4'-dinonyl-2,2'-bithiazole in chloroform under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound as a white to light yellow solid.

Application in Polymer Synthesis: Direct Arylation Polycondensation

This compound is a key monomer for the synthesis of conjugated copolymers for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[4] One of the modern and efficient methods for this polymerization is the Palladium-catalyzed direct C-H arylation polycondensation.[5][6] This method is advantageous as it is more atom-economical and environmentally friendly compared to traditional cross-coupling reactions like Suzuki or Stille couplings.

Experimental Protocol: Direct Arylation Polycondensation

Materials:

-

This compound (Monomer A)

-

A comonomer with active C-H bonds (e.g., a bithiophene derivative) (Monomer B)

-

Palladium(II) acetate (Pd(OAc)2) as a catalyst

-

A phosphine-free ligand system or a suitable phosphine ligand

-

A base, such as potassium carbonate (K2CO3) or pivalic acid

-

A high-boiling point solvent, such as dimethylacetamide (DMAc) or o-xylene

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a dried Schlenk flask, add this compound, the comonomer, the palladium catalyst, the ligand (if any), and the base.

-

Evacuate and backfill the flask with an inert gas multiple times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the specified reaction time (ranging from a few hours to 24 hours).[5]

-

Monitor the polymerization progress by Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Collect the polymer by filtration and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.

-

Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer).

-

Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum.

Characterization of the Resulting Polymers

The synthesized copolymers are characterized to determine their structural, optical, and electronic properties.

| Characterization Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirms the polymer structure and regioregularity. |

| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |

| UV-Vis Spectroscopy | Investigates the optical absorption properties of the polymer in solution and as a thin film, and allows for the determination of the optical bandgap. |

| Cyclic Voltammetry (CV) | Determines the electrochemical properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |

Visualizing the Workflow

The following diagrams illustrate the synthesis of the monomer and its subsequent polymerization.

Caption: Synthesis of the this compound monomer.

Caption: Workflow for the synthesis of conjugated polymers.

Suppliers

This compound is available from several chemical suppliers, including:

-

TCI America (can be sourced through Fisher Scientific and CP Lab Safety)[3]

-

Parchem[1]

-

AMI Scientific

Conclusion

This compound is a valuable building block for the synthesis of high-performance conjugated polymers used in organic electronic devices. Its synthesis via bromination of the corresponding dinonyl-bithiazole and its subsequent polymerization through methods like direct arylation polycondensation are well-established procedures. The resulting polymers exhibit interesting optical and electrochemical properties that can be tuned by the choice of the comonomer, making this compound a versatile tool for materials science researchers. While the bithiazole moiety is present in some biologically active molecules, the primary application of this specific dibrominated and alkylated derivative is firmly in the realm of materials chemistry rather than drug development.

References

- 1. Synthesis of 4,4′-dinonyl-2,2′-bithiazole-based copolymers via Pd-catalyzed direct C–H arylation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. docta.ucm.es [docta.ucm.es]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Chine 4,4'-Dinonyl-2,2'-bithiazole N ° CAS: 180729-91-3 Fabricants - Ãchantillon gratuit - Alfa Chemical [fr.alfachemsp.com]

An In-depth Technical Guide to the Purity Analysis of Commercial 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial-grade 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole. Ensuring high purity of this compound is critical for its application in organic electronics, particularly in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where even trace impurities can significantly impact material performance and device characteristics.

Introduction to this compound and the Importance of Purity

This compound is a key building block in the synthesis of various semiconducting polymers. The presence of impurities, such as unreacted starting materials, by-products from side reactions, or residual catalysts, can have a detrimental effect on the resulting polymer's molecular weight, solubility, and electronic properties. Therefore, rigorous purity analysis is a prerequisite for its use in high-performance applications. Commercial suppliers often quote purities of >97% or 98%, typically determined by Gas Chromatography (GC)[1][2][3]. This guide outlines a multi-faceted approach to purity determination, employing a combination of chromatographic and spectroscopic techniques for comprehensive characterization.

Potential Impurities in Commercial this compound

A definitive list of impurities is often proprietary to the manufacturer. However, based on common synthetic routes to substituted bithiazoles, potential impurities can be inferred. A likely synthetic pathway involves the bromination of 4,4'-dinonyl-2,2'-bithiazole. Potential impurities could therefore include:

-

Starting Material: Unreacted 4,4'-dinonyl-2,2'-bithiazole.

-

Monobrominated Species: 5-Bromo-4,4'-dinonyl-2,2'-bithiazole.

-

Isomeric By-products: Bromination at other positions on the thiazole rings, though less likely due to directing effects.

-

Solvent Residues: Residual solvents from the synthesis and purification processes.

-

Catalyst Residues: Traces of catalysts used in the synthesis.

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.

Analytical Techniques and Experimental Protocols

A combination of analytical techniques is recommended for a thorough purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is frequently cited by commercial suppliers for purity assays of this compound[1].

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent such as tetrahydrofuran (THF) or chloroform to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

GC Conditions:

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 320 °C.

-

Final hold: 320 °C for 10 minutes.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-700.

-

-

Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the molecular weight of this compound (578.52 g/mol )[3].

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for the purity assessment of non-volatile or thermally labile compounds.

Experimental Protocol:

-

Sample Preparation: Prepare a sample solution with a concentration of approximately 0.5 mg/mL in THF or a mixture of the mobile phase.

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by a UV-Vis scan.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Purity is calculated based on the area percentage of the principal peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural confirmation and identification of impurities. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire at least 16 scans.

-

¹³C NMR: Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 scans).

-

-

Data Analysis: The spectra should be consistent with the structure of this compound. Integration of impurity peaks in the ¹H NMR spectrum relative to the main compound can provide a semi-quantitative estimate of their levels.

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, N, S, and Br. The experimental results should be in close agreement with the theoretical values.

| Element | Theoretical % |

| Carbon (C) | 49.83 |

| Hydrogen (H) | 6.62 |

| Bromine (Br) | 27.62 |

| Nitrogen (N) | 4.84 |

| Sulfur (S) | 11.09 |

Table 1: Theoretical Elemental Composition of this compound

Summary of Purity Data

The following table summarizes the expected results from the purity analysis of a high-quality commercial batch of this compound.

| Analytical Technique | Parameter | Specification |

| GC-MS | Purity (Area %) | ≥ 98.0% |

| HPLC | Purity (Area %) | ≥ 98.0% |

| NMR Spectroscopy | Structural Confirmation | Conforms to structure |

| Elemental Analysis | C, H, N, S, Br (%) | Within ± 0.4% of theoretical values |

| Appearance | Visual Inspection | White to light yellow powder/crystal |

Table 2: Typical Purity Specifications

Signaling Pathway for Impurity Impact

The presence of impurities can significantly impact the performance of organic electronic devices. The following diagram illustrates how impurities can disrupt the desired properties of the final polymer and device.

Conclusion

A comprehensive purity analysis of this compound is essential for ensuring the reproducibility and high performance of resulting organic electronic materials and devices. A multi-technique approach, combining chromatography (GC-MS, HPLC), spectroscopy (NMR), and elemental analysis, is recommended for a complete and reliable assessment of purity. The detailed protocols and data presented in this guide provide a robust framework for researchers, scientists, and quality control professionals working with this important building block.

References

Methodological & Application

Application Notes and Protocols for Polymer Synthesis using 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of conjugated polymers using 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole as a key building block. The resulting polymers, featuring a bithiazole unit, are of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The electron-deficient nature of the thiazole ring can enhance electron mobility in these materials.[1]

Introduction to Polymerization Methods

The synthesis of conjugated polymers from this compound can be achieved through various transition metal-catalyzed cross-coupling reactions. The most common and effective methods include Stille cross-coupling, Suzuki-Miyaura coupling, and Direct Arylation Polycondensation (DAP). Each method offers distinct advantages and requires careful optimization of reaction conditions to achieve high molecular weight and desirable material properties.

Polymerization Protocols

Stille Cross-Coupling Polymerization

Stille polymerization is a versatile method that involves the reaction of an organostannane with an organic halide. For the polymerization of this compound, it is typically copolymerized with a comonomer containing two organotin moieties (e.g., a distannyl derivative of another aromatic heterocycle).

Experimental Protocol: Synthesis of a Poly(bithiazole-alt-comonomer) via Stille Polymerization

Materials:

-

This compound

-

Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)

-

Anhydrous and degassed solvent (e.g., toluene or chlorobenzene)

-

Methanol

-

Acetone

-

Hexane

-

Chloroform or Chlorobenzene (for extraction)

Procedure:

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add equimolar amounts of this compound and the distannyl comonomer.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the flask.

-

Solvent Addition: Add the anhydrous and degassed solvent via cannula. The typical monomer concentration is around 0.1 M.

-

Degassing: Degas the reaction mixture by performing three freeze-pump-thaw cycles.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir under an inert atmosphere for 24-72 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly pouring the solution into a non-solvent such as methanol.

-

Collect the crude polymer by filtration.

-

-

Purification:

-

Purify the polymer by Soxhlet extraction with a series of solvents to remove catalyst residues and low molecular weight oligomers. A typical sequence is methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer.[2]

-

Precipitate the purified polymer from the chloroform/chlorobenzene fraction by adding it to methanol.

-

-

Drying: Collect the final polymer by filtration and dry it under vacuum.

Workflow for Stille Polymerization

Caption: Workflow for Stille polymerization of this compound.

Suzuki-Miyaura Cross-Coupling Polymerization

Suzuki polymerization is another widely used method, reacting the dibromo monomer with a comonomer containing two boronic acid or boronic ester groups. This method is often preferred due to the lower toxicity of boron compounds compared to tin compounds.

Experimental Protocol: Synthesis of a Poly(bithiazole-alt-comonomer) via Suzuki Polymerization

Materials:

-

This compound

-

Diboronic acid or diboronic ester comonomer

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Ligand (if necessary, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[3]

-

Organic solvent (e.g., toluene, dioxane)

-

Water (for biphasic system)

-

Phase-transfer catalyst (e.g., Aliquat 336, optional)

Procedure:

-

Preparation: In a Schlenk flask, dissolve equimolar amounts of this compound and the diboronic acid/ester comonomer in the organic solvent.

-

Aqueous Base: Prepare an aqueous solution of the base (e.g., 2 M K₂CO₃).

-

Catalyst Addition: Add the palladium catalyst, ligand (if used), and phase-transfer catalyst (if used) to the reaction flask.

-

Degassing: Thoroughly degas the biphasic reaction mixture.

-

Polymerization: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 24-72 hours under an inert atmosphere.[2]

-

Work-up:

-

Cool the reaction to room temperature.

-

Separate the organic layer and wash it with water and brine.

-

Concentrate the organic layer.

-

-

Purification:

-

Precipitate the polymer by pouring the concentrated solution into methanol.

-

Collect the polymer by filtration and purify using Soxhlet extraction as described for the Stille polymerization.

-

-

Drying: Dry the final polymer product under vacuum.

Workflow for Suzuki Polymerization

Caption: Workflow for Suzuki polymerization of this compound.

Direct Arylation Polycondensation (DAP)

Direct Arylation Polycondensation is an increasingly popular method due to its atom economy and avoidance of organometallic intermediates.[4] This method involves the direct coupling of a C-H bond with a C-Br bond. In this case, this compound would be reacted with a comonomer possessing active C-H bonds.

Experimental Protocol: Synthesis of a Copolymer via Direct Arylation Polycondensation

Materials:

-

This compound

-

Aromatic comonomer with two reactive C-H bonds (e.g., thiophene, furan)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., PCy₃·HBF₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Additive (e.g., pivalic acid)[4]

-

High-boiling point polar aprotic solvent (e.g., DMAc, NMP)

Procedure:

-

Preparation: To a Schlenk tube, add this compound, the comonomer, the palladium catalyst, the ligand, the base, and the additive.

-

Solvent Addition: Add the anhydrous solvent under an inert atmosphere.

-

Degassing: Degas the mixture by purging with argon or nitrogen for at least 30 minutes.

-

Polymerization: Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir for 1-24 hours. Reaction times are often shorter than for Stille or Suzuki polymerizations.[4][5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into methanol to precipitate the polymer.

-

-

Purification:

-

Collect the polymer by filtration.

-

Purify by Soxhlet extraction as previously described.

-

-

Drying: Dry the final polymer under vacuum.

Workflow for Direct Arylation Polycondensation

Caption: Workflow for Direct Arylation Polycondensation.

Data Presentation

The success of the polymerization is determined by the molecular weight, polydispersity index (PDI), and yield of the resulting polymer. Below are tables summarizing typical reaction conditions and expected outcomes for each polymerization method, based on literature for similar monomers.

Table 1: Typical Reaction Parameters for Stille Polymerization

| Parameter | Value | Reference |

| Comonomer | 2,5-bis(trimethylstannyl)thiophene | [2] |

| Catalyst | Pd(PPh₃)₄ | [2] |

| Catalyst Loading | 2-5 mol% | [2] |

| Solvent | Toluene | [2] |

| Temperature | 110 °C | [2] |

| Reaction Time | 48 h | [2] |

| Expected Results | ||

| Number-Average Molecular Weight (Mₙ) | 10 - 50 kDa | [4] |